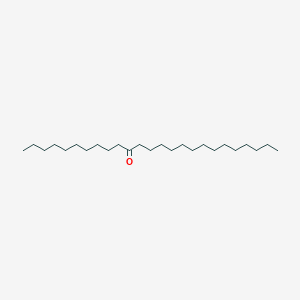
11-Pentacosanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Pentacosanone typically involves the oxidation of long-chain alcohols or the decarboxylation of long-chain fatty acids. One common method is the oxidation of 11-pentacosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound can involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions must be carefully controlled to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 11-Pentacosanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, 11-pentacosanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 11-Pentacosanoic acid.
Reduction: 11-Pentacosanol.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
11-Pentacosanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of specialty waxes and coatings with unique reflective properties.
Mechanism of Action
The mechanism of action of 11-Pentacosanone in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it is believed to interact with specific proteins involved in the synthesis and secretion of waxes, contributing to UV reflection and color change .
Comparison with Similar Compounds
2-Pentacosanone: Another long-chain methyl ketone with similar properties but differing in the position of the carbonyl group.
13-Pentacosanone: Similar in structure but with the carbonyl group located at the 13th carbon.
Uniqueness: 11-Pentacosanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interaction with biological systems
Properties
CAS No. |
596814-07-2 |
|---|---|
Molecular Formula |
C25H50O |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
pentacosan-11-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-25(26)23-21-19-17-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
FXSZWEOTLFFSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



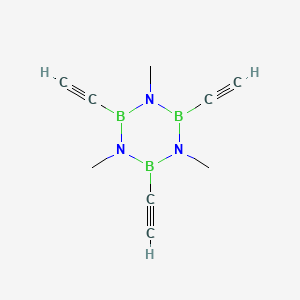
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)

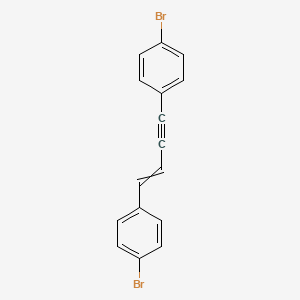
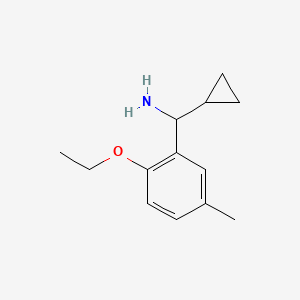
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
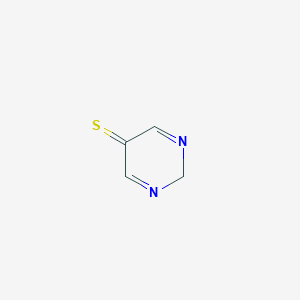
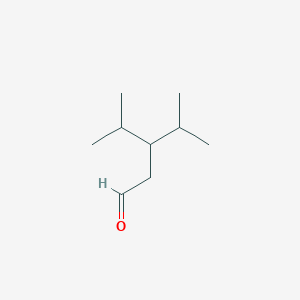

![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
